(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid
Description
(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid is a chiral, bicyclic proline derivative characterized by a spiro[2.4]heptane core. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The (S)-enantiomer is of particular interest in medicinal chemistry due to its role as a key intermediate in synthesizing antiviral agents, notably ledipasvir, a component of hepatitis C therapies .
Properties
IUPAC Name |
(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIDOHJYDGJJV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation with Chiral Amines
A 2020 patent resolves racemates using (1R,2S)-norephedrine as a chiral resolving agent. The acid forms diastereomeric salts with the amine in ethanol, yielding a 45% recovery of the (S)-enantiomer with >99% ee after recrystallization.
| Resolving Agent | Solvent | ee (%) | Recovery (%) |
|---|---|---|---|
| (1R,2S)-Norephedrine | Ethanol | 99 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The Boc group can be removed under acidic conditions, revealing the free amine.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Strong acids like trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Free amines.
Substitution: A variety of functionalized spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Drug Development
(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds, especially those targeting viral infections such as Hepatitis C virus (HCV). One notable application is its role in the synthesis of Ledipasvir, a potent NS5A inhibitor used in HCV treatment. The compound's structure allows for modifications that enhance biological activity and selectivity against viral targets .
1.2 Structural Significance
The spirocyclic structure of this compound contributes to its unique pharmacological properties. The azaspiro framework has been recognized for its ability to mimic natural amino acids, which can be advantageous in drug design . This structural feature is particularly useful in developing inhibitors that can effectively interact with viral proteins.
Synthesis Methodologies
2.1 Synthetic Approaches
The synthesis of this compound can be achieved through several methodologies:
- Starting from Proline Derivatives: Utilizing proline derivatives as starting materials allows for the construction of the spirocyclic framework through various cyclization reactions.
- Enantioselective Synthesis: Recent studies have highlighted enantioselective methods that facilitate the formation of this compound with high optical purity, essential for biological activity .
2.2 Case Studies
Several studies have documented successful synthetic routes to this compound:
- A study published in Molecules described a catalytic and enantioselective preparation method that yielded high purity this compound, demonstrating its utility as an intermediate in complex organic syntheses .
- Another research paper focused on developing synthetic strategies for producing spirocyclic proline derivatives, emphasizing the versatility and importance of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a key precursor for pharmaceutical applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The Boc group can be selectively removed to reveal the active amine, which can then interact with molecular targets to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Positional Isomers
(R)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic Acid
- CAS Number : 2007916-06-3
- Molecular Formula: C₁₂H₁₉NO₄ (identical to the S-enantiomer)
- Application : Used in research but lacks reported antiviral activity compared to the S-enantiomer .
- Stability : Requires storage at 2–8°C; solutions in DMSO or PEG300 are stable for 1–6 months depending on temperature .
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
Spirocyclic Analogues with Larger Rings
1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic Acid
- Structure : Larger spiro[4.5]decane core with difluoro substituents.
- Properties :
- Comparison : The difluoro group enhances metabolic stability but reduces solubility compared to the target compound .
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic Acid
Functionalized Derivatives
4-Azaspiro[2.4]heptane-5-carboxylic Acid Trifluoroacetate
Physicochemical Properties
The smaller spiro[2.4]heptane core of the target compound reduces steric hindrance, facilitating integration into peptidomimetics compared to bulkier analogues .
Biological Activity
(S)-4-(tert-Butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- CAS Number : 1984825-25-3
- IUPAC Name : this compound
This compound features a spirocyclic structure, which is significant in drug design as it can enhance metabolic stability and bioactivity.
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various biologically active molecules, including potential antiviral agents. The azaspiro structure allows for interactions with biological targets that can modulate various pathways.
Antiviral Activity
Research indicates that derivatives of azaspiro compounds, including this compound, have been explored for their efficacy against hepatitis C virus (HCV). These compounds serve as intermediates in the synthesis of NS5A inhibitors, which are pivotal in HCV treatment protocols .
Case Studies and Research Findings
- Antiviral Synthesis :
-
Structural Activity Relationships (SAR) :
- The unique structural characteristics of this compound allow for modifications that can significantly influence biological activity. Research has demonstrated that slight alterations in the substituents on the spirocyclic core can lead to enhanced binding affinity and selectivity towards target enzymes .
- Pharmacokinetics :
Summary of Biological Activities
| Activity | Details |
|---|---|
| Antiviral | Potential HCV NS5A inhibitors; enhances therapeutic efficacy |
| Structural Modifications | Variations in substituents lead to improved bioactivity |
| Pharmacokinetics | Improved solubility and metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
